2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanylacetamide
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Overview
Description
2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C10H9N3O2S and its molecular weight is 235.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Potential
The synthesis of derivatives similar to 2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanylacetamide has been a focus in the pursuit of new pharmacologically active compounds. For instance, derivatives of 1,2,4-triazol, which share a similar structural motif with this compound, have been synthesized and shown to possess significant antiexudative properties. These compounds have been tested for their ability to reduce inflammation when compared to traditional drugs like diclofenac sodium, with several derivatives exhibiting superior activity (Chalenko et al., 2019).
Chemical Synthesis Techniques
In addition to biological activities, the synthesis techniques to create this compound derivatives offer valuable insights into chemical synthesis processes. One approach involves the addition/oxidative rearrangement of furfurals and furyl imines, providing new pathways to substituted furans and pyrroles, which are crucial synthons in drug development (Kelly, Kerrigan, & Walsh, 2008). This highlights the versatility and significance of such compounds in synthetic chemistry, especially in the context of pharmaceutical agent development.
Antimicrobial Activity
Furthermore, new fused thiazolo[3,2-b]triazine, triazolo[4,3-b]triazine, and 1,2,4-triazinone derivatives, which include the structural elements of this compound, have been synthesized and evaluated for their antimicrobial activity. These studies reveal the potential of such compounds in combating bacterial and fungal infections, underscoring their importance in the development of new antimicrobial agents (El-Shehry, El‐Hag, & Ewies, 2020).
Mechanism of Action
Target of Action
It is known that pyridazin-3(2h)-one derivatives, which include this compound, have attracted the attention of medicinal chemists due to their diverse pharmacological activities .
Mode of Action
Pyridazin-3(2h)-one derivatives are known for their diverse pharmacological activities, suggesting a complex interaction with various biological targets .
Biochemical Pathways
Pyridazin-3(2h)-one derivatives have been associated with a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Result of Action
Pyridazin-3(2h)-one derivatives have been associated with a wide range of pharmacological properties .
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c11-9(14)6-16-10-4-3-7(12-13-10)8-2-1-5-15-8/h1-5H,6H2,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCQNZFDULJLGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.